Cas no 338422-34-7 (3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile)
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile Chemical and Physical Properties
Names and Identifiers
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- 3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile
- 3-[4-(4-fluorophenyl)piperazino]-3-iminopropanenitrile
- AKOS005089863
- CS-0332792
- HMS2649A23
- CHEMBL1545773
- 4H-900
- 338422-34-7
- MFCD00664760
- 3-(4-(4-Fluorophenyl)piperazin-1-yl)-3-iminopropanenitrile
- MLS000720915
- SMR000334263
- 3-[4-(4-fluorophenyl)piperazin-1-yl]-3-iminopropanenitrile
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- MDL: MFCD00664760
- Inchi: 1S/C13H15FN4/c14-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13(16)5-6-15/h1-4,16H,5,7-10H2
- InChI Key: ACRCBHGQGICMJH-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1CCN(C(CC#N)=N)CC1
Computed Properties
- Exact Mass: 246.12807466Da
- Monoisotopic Mass: 246.12807466Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 54.1Ų
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC9363-250mg |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile |
338422-34-7 | 97% | 250mg |
£280.00 | 2025-02-22 | |
| Apollo Scientific | PC9363-500mg |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile |
338422-34-7 | 97% | 500mg |
£400.00 | 2025-02-22 | |
| abcr | AB232885-250 mg |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile; 97% |
338422-34-7 | 250mg |
€218.00 | 2023-04-27 | ||
| abcr | AB232885-500 mg |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile; 97% |
338422-34-7 | 500mg |
€289.20 | 2023-04-27 | ||
| abcr | AB232885-250mg |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile, 97%; . |
338422-34-7 | 97% | 250mg |
€537.30 | 2025-02-15 | |
| abcr | AB232885-500mg |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile, 97%; . |
338422-34-7 | 97% | 500mg |
€750.50 | 2025-02-15 | |
| A2B Chem LLC | AI48253-1mg |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile |
338422-34-7 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI48253-5mg |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile |
338422-34-7 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI48253-10mg |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile |
338422-34-7 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI48253-500mg |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile |
338422-34-7 | >95% | 500mg |
$631.00 | 2024-04-20 |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile Suppliers
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile
Comprehensive Overview of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile (CAS No. 338422-34-7)
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile, identified by its CAS number 338422-34-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework, combining a piperazine ring with a fluorophenyl group and a cyanoimine moiety. Such a configuration makes it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic pathways. Researchers are increasingly exploring its potential due to its modular design, which allows for versatile modifications to enhance binding affinity and selectivity.
In recent years, the demand for fluorinated compounds like 3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile has surged, driven by their enhanced stability and bioavailability. Fluorination is a key strategy in modern drug design, as it often improves metabolic resistance and membrane permeability. This compound’s piperazine core is another focal point, as piperazine derivatives are widely used in antipsychotics, antidepressants, and other CNS-targeting drugs. Its cyanoimine group further adds reactivity, enabling cross-coupling reactions for further derivatization.
From an industrial perspective, CAS 338422-34-7 is synthesized through multi-step organic reactions, often involving palladium-catalyzed cross-coupling or nucleophilic substitution. The process emphasizes high yield and purity, critical for downstream applications. Analytical techniques like HPLC and NMR are employed to validate its structural integrity. Given the rise of AI-driven drug discovery, this compound has also been flagged in computational screenings for its potential interaction with G-protein-coupled receptors (GPCRs), a hot topic in precision medicine.
Environmental and safety profiles of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile align with standard laboratory handling protocols. While not classified as hazardous, proper storage under inert conditions is recommended to prevent degradation. Its applications extend to academic research, where it serves as a reference standard for structure-activity relationship (SAR) studies. The compound’s molecular weight (261.28 g/mol) and logP values suggest moderate lipophilicity, a trait exploited in optimizing blood-brain barrier penetration.
Emerging trends in green chemistry have also influenced the synthesis of 338422-34-7, with efforts to reduce solvent waste and employ catalytic alternatives. This aligns with global sustainability goals, a recurring theme in scientific discourse. Additionally, its fluorophenyl segment resonates with the growing interest in halogen bonding in drug design, a niche yet rapidly evolving area. As such, this compound exemplifies the intersection of traditional medicinal chemistry and cutting-edge innovations.
In summary, 3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile (CAS 338422-34-7) represents a multifaceted tool for researchers. Its structural features cater to both synthetic flexibility and biological relevance, making it a staple in the toolkit of modern chemists. With ongoing advancements in high-throughput screening and computational modeling, its role in discovering next-generation therapeutics is poised to expand further.
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